molecular formula C14H6F12O4 B12084308 Di[hexafluoroisopropyl]terephthalate

Di[hexafluoroisopropyl]terephthalate

Katalognummer: B12084308
Molekulargewicht: 466.17 g/mol
InChI-Schlüssel: UHIXUMRTPXHFPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(hexafluoroisopropyl)terephthalate is a chemical compound with the molecular formula C14H6F12O4 and a molecular weight of 466.18 g/mol . It is known for its unique properties due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(hexafluoroisopropyl)terephthalate typically involves the esterification of terephthalic acid with hexafluoroisopropanol. One common method is the oxidative esterification of aldehydes using sodium persulfate and a catalytic quantity of a nitroxide . This method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes.

Industrial Production Methods

In industrial settings, the production of bis(hexafluoroisopropyl)terephthalate may involve large-scale esterification processes using terephthalic acid and hexafluoroisopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(hexafluoroisopropyl)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The hexafluoroisopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of bis(hexafluoroisopropyl)terephthalate include oxidizing agents like sodium persulfate, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of bis(hexafluoroisopropyl)terephthalate depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

Bis(hexafluoroisopropyl)terephthalate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bis(hexafluoroisopropyl)terephthalate involves its interaction with molecular targets through its functional groups. The hexafluoroisopropyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to bis(hexafluoroisopropyl)terephthalate include:

  • Bis(2-hydroxyethyl)terephthalate
  • Bis(2-ethylhexyl)terephthalate
  • Dimethyl terephthalate

Uniqueness

Bis(hexafluoroisopropyl)terephthalate is unique due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content and unique properties such as increased stability and reactivity compared to other terephthalate derivatives .

Eigenschaften

Molekularformel

C14H6F12O4

Molekulargewicht

466.17 g/mol

IUPAC-Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C14H6F12O4/c15-11(16,17)9(12(18,19)20)29-7(27)5-1-2-6(4-3-5)8(28)30-10(13(21,22)23)14(24,25)26/h1-4,9-10H

InChI-Schlüssel

UHIXUMRTPXHFPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.